molecular formula C7H13NO B2817168 (S)-5-Isopropylpyrrolidin-2-one CAS No. 139564-41-3

(S)-5-Isopropylpyrrolidin-2-one

Cat. No.: B2817168
CAS No.: 139564-41-3
M. Wt: 127.187
InChI Key: IASLVFGXHJQWAB-LURJTMIESA-N
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Description

(S)-5-Isopropylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones It is characterized by the presence of an isopropyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Isopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (S)-isopropylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Isopropylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl group, leading to the formation of substituted pyrrolidinones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrrolidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-5-Isopropylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-5-Isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    ®-5-Isopropylpyrrolidin-2-one: The enantiomer of (S)-5-Isopropylpyrrolidin-2-one, differing in the spatial arrangement of the isopropyl group.

    5-Methylpyrrolidin-2-one: A structurally similar compound with a methyl group instead of an isopropyl group.

    5-Ethylpyrrolidin-2-one: Another analog with an ethyl group in place of the isopropyl group.

Uniqueness: this compound is unique due to its specific chiral configuration, which can impart distinct biological activities and chemical reactivity compared to its analogs. The presence of the isopropyl group also influences its physical and chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(5S)-5-propan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5(2)6-3-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASLVFGXHJQWAB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139564-41-3
Record name (5S)-5-(propan-2-yl)pyrrolidin-2-one
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